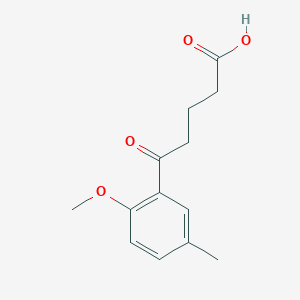

5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid

Description

Chemical Structure: 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid (CAS: 105253-92-7) is a keto acid derivative with a pentanoic acid backbone substituted at the 5th position by a phenyl ring bearing 2-methoxy and 5-methyl groups. Its molecular formula is C₁₂H₁₄O₄ (MW: 222.24 g/mol), and it is typically available at ≥95% purity .

Properties

IUPAC Name |

5-(2-methoxy-5-methylphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-9-6-7-12(17-2)10(8-9)11(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBNBNFFKOAZIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640550 | |

| Record name | 5-(2-Methoxy-5-methylphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71472-14-5 | |

| Record name | 5-(2-Methoxy-5-methylphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Pathway

The preparation of this compound involves multiple steps, including:

- Functional Group Activation : The phenolic group in 2-methoxy-5-methylphenol may be activated to facilitate coupling with valeric acid derivatives.

- Esterification or Acylation Reaction : Valeric acid or its derivatives react with the phenol to form an intermediate ester or ketone.

- Oxidation and Final Modifications : Oxidation processes may be employed to introduce the ketone functionality at the desired position.

Reaction Conditions

The synthesis typically employs:

- Catalysts : Acid catalysts like sulfuric acid or thionyl chloride are often used for esterification reactions.

- Solvents : Polar aprotic solvents such as acetonitrile or ketone solvents are preferred for ensuring high yields.

- Temperature Control : Reactions may be conducted at temperatures ranging from -10°C to 85°C depending on the step involved.

Industrial Scale Production

For large-scale synthesis:

- Continuous Flow Reactors : These systems improve efficiency and yield by maintaining precise reaction conditions.

- Automation : Advanced monitoring systems ensure consistent quality during production.

Data Table: Reaction Parameters

| Step | Starting Material | Reaction Type | Catalyst/Conditions | Yield (%) |

|---|---|---|---|---|

| Functional Group Activation | 2-Methoxy-5-methylphenol | Activation | Sulfuric acid, room temperature | High |

| Esterification | Valeric acid | Acid-catalyzed | Thionyl chloride, reflux | Moderate |

| Oxidation | Intermediate ester | Oxidation | Potassium tert-butoxide, polar solvent (-10°C to 60°C) | High |

Key Observations

- The use of polar aprotic solvents enhances reaction efficiency.

- Temperature control is critical for optimizing yield and preventing side reactions.

- Industrial methods leverage automation and continuous flow technology for scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variants

5-(4-Methoxyphenyl)-5-oxovaleric Acid (CAS: 4609-10-3)

- Structure : Same molecular formula (C₁₂H₁₄O₄ ) but with a para-methoxy group instead of ortho-methoxy and para-methyl.

- Available at ≥98% purity, indicating more straightforward synthesis or higher demand .

5-(3-Bromo-5-methylphenyl)-5-oxovaleric Acid (CAS: 898767-46-9)

- Structure : Substituted with 3-bromo and 5-methyl groups on the phenyl ring (MW: 285.13 g/mol).

- Purity: 96–97%, synthesized by Alfa Chemistry and CymitQuimica .

Substituent Type Variants

5-(3-Fluorophenyl)-5-oxovaleric Acid (CAS: 845790-38-7)

- Structure : 3-Fluoro substituent on the phenyl ring (MW: 210.2 g/mol).

- Used as an impurity reference in pharmaceuticals like ezetimibe .

5-(4-n-Butylphenyl)-5-oxovaleric Acid (CAS: 97678-95-0)

Halogenated Derivatives

5-(5-Fluoro-2-methoxyphenyl)-5-oxovaleric Acid (CAS: 951892-68-5)

Comparative Data Table

Key Research Findings

Structural Influences on Physicochemical Properties

- Electron Effects : Methoxy groups are electron-donating, stabilizing the phenyl ring’s charge distribution, whereas halogens (e.g., Br, F) are electron-withdrawing, altering reactivity in cross-coupling reactions .

Biological Activity

5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid (CAS No. 71472-14-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a ketone group and a methoxy-substituted aromatic ring, which are crucial for its biological interactions. Its structure can be represented as follows:

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell growth and apoptosis.

- Radical Scavenging : Similar compounds have shown antioxidant properties, suggesting that this compound may also scavenge free radicals, contributing to its protective effects against oxidative stress.

- Gene Expression Modulation : Interaction with nuclear receptors could lead to changes in gene expression related to inflammation and cancer pathways.

Antiproliferative Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 3.1 | |

| HCT116 (Colon Cancer) | 2.2 | |

| HEK293 (Normal Cells) | 5.3 |

Antioxidant Activity

The antioxidant capacity has been evaluated using various assays, including DPPH radical scavenging activity. The results indicate that the compound demonstrates a strong ability to neutralize free radicals, contributing to its potential therapeutic effects.

Antimicrobial Activity

Preliminary studies suggest that this compound may have antimicrobial properties, particularly against Gram-positive bacteria.

Case Studies

-

Antiproliferative Effects in vitro

A study explored the effects of the compound on breast cancer cells (MCF-7) and reported an IC50 value of 3.1 μM, indicating potent antiproliferative activity. The mechanism was attributed to the induction of apoptosis and cell cycle arrest. -

Antioxidative Properties

In another investigation, the antioxidative capacity was assessed using the DPPH assay, where the compound exhibited strong radical scavenging activity comparable to known antioxidants like butylated hydroxytoluene (BHT). -

In vivo Studies

Animal models treated with varying doses of the compound demonstrated reduced tumor growth rates and improved survival rates in cancer models, suggesting its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid, and how can reaction conditions be optimized for higher yields?

- Answer : A typical approach involves aldol condensation using substituted benzaldehydes (e.g., 2-methoxy-5-methylbenzaldehyde) with ketones or esters, followed by oxidation to introduce the carboxylic acid moiety . For example, base-catalyzed aldol reactions (e.g., NaOH/KOH in ethanol/methanol) are effective, with yields dependent on temperature control (60–80°C) and stoichiometric ratios. Post-reaction purification via recrystallization or column chromatography is critical to isolate the product from by-products like unreacted aldehydes or dimeric adducts . Industrial-scale synthesis may employ continuous flow reactors with palladium catalysts to enhance efficiency .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the aromatic substitution pattern (e.g., methoxy and methyl groups at positions 2 and 5, respectively) and the ketone-to-carboxylic acid conversion .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₃H₁₆O₄, expected m/z 236.10) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-O of methoxy group) confirm functional groups .

- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >98% purity, critical for biological assays .

Q. What are the primary research applications of this compound in medicinal chemistry and enzymology?

- Answer : The compound serves as:

- A pharmacophore in designing enzyme inhibitors (e.g., targeting lipoxygenases or cyclooxygenases ) due to its aromatic and carboxylic acid moieties, which mimic natural substrates .

- A metabolic intermediate in studying phenylalanine or tyrosine degradation pathways, particularly in assays measuring ketone body utilization .

- A precursor for synthesizing fluorinated or chlorinated analogs with enhanced bioactivity (e.g., 5-(3-Fluorophenyl) derivatives in ezetimibe impurity studies) .

Advanced Research Questions

Q. How can reaction mechanisms for ketone oxidation in this compound be elucidated, and what contradictions exist in literature data?

- Answer :

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in H₂O or O₂) tracks oxygen incorporation during oxidation. For example, KMnO₄-mediated oxidation under acidic conditions proceeds via radical intermediates , confirmed by EPR spectroscopy .

- Contradictions : Some studies report over-oxidation to CO₂ under harsh conditions (e.g., CrO₃/H₂SO₄), while others note incomplete conversion with NaOCl . Resolving this requires optimizing pH (pH 2–4 preferred) and monitoring reaction progress via TLC .

Q. What strategies address discrepancies in biological activity data between in vitro and in vivo studies?

- Answer :

- Metabolic Stability : Poor in vivo activity may stem from rapid glucuronidation of the carboxylic acid group. Prodrug strategies (e.g., ethyl ester derivatives) improve bioavailability, as seen in Ethyl 5-(4-fluorophenyl)-5-oxovalerate studies .

- Species-Specific Metabolism : Cross-species variations in cytochrome P450 enzymes can alter metabolite profiles. Parallel assays in human hepatocytes and rodent models are recommended .

Q. How do structural modifications (e.g., halogenation or methyl group repositioning) impact biological activity and reactivity?

- Answer :

- Halogenation : Fluorine at the 3-position (e.g., 5-(3-Fluorophenyl)-5-oxovaleric acid) enhances enzyme binding affinity due to electronegativity, but may reduce solubility .

- Methyl Group Effects : Relocating the methyl group from position 5 to 3 (e.g., 5-(3,5-Dimethylphenyl) analog) increases steric hindrance, altering substrate specificity in enzyme assays .

- Quantitative Structure-Activity Relationship (QSAR) : Computational models (e.g., DFT calculations) predict logP and pKa shifts, guiding synthetic prioritization .

Methodological Considerations

- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

- Reaction Optimization : Use Design of Experiments (DoE) to screen variables (temperature, catalyst loading) for scalable synthesis .

- Toxicity Screening : Prioritize Ames tests and mitochondrial toxicity assays for derivatives intended for in vivo use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.